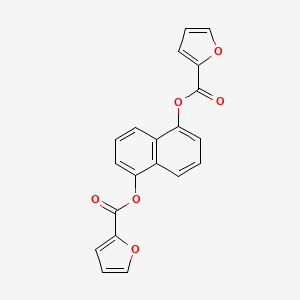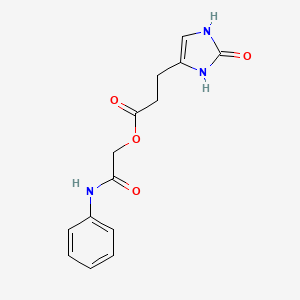![molecular formula C20H22N6OS2 B10876008 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876008.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one.
- It belongs to the class of pyrazolone derivatives.
- The benzothiazole moiety contributes to its aromatic character, and the imidazole ring adds heterocyclic features.
- This compound has potential biological activities due to its unique structure.
準備方法
Synthetic Routes: Several synthetic routes exist for this compound, including condensation reactions, cyclizations, and multistep syntheses.
Reaction Conditions: These methods often involve the use of appropriate reagents, solvents, and catalysts.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is feasible.
化学反応の分析
Reactivity: The compound can undergo various reactions, such as
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
科学的研究の応用
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Investigations explore its pharmacological properties, toxicity, and therapeutic potential.
Industry: Applications could include dyes, pharmaceutical intermediates, or agrochemicals.
作用機序
Targets: The compound might interact with specific enzymes, receptors, or cellular components.
Pathways: It could modulate signaling pathways, gene expression, or metabolic processes.
Further Research Needed: Detailed studies are essential to unravel its precise mechanism.
類似化合物との比較
Uniqueness: Its combination of benzothiazole, imidazole, and pyrazolone moieties sets it apart.
Similar Compounds: Some related compounds include
Remember that further research and experimental validation are crucial to fully understand this compound’s properties and applications
特性
分子式 |
C20H22N6OS2 |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H22N6OS2/c1-12-16(23-11-22-12)10-28-9-8-21-13(2)18-14(3)25-26(19(18)27)20-24-15-6-4-5-7-17(15)29-20/h4-7,11,25H,8-10H2,1-3H3,(H,22,23) |
InChIキー |
RABCRWBSJCZLHK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CSCCN=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875930.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875942.png)

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875947.png)
![N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875950.png)
![(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
![3-(pyrazin-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875966.png)
![2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10875967.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10875977.png)
![1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B10875984.png)
![3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one](/img/structure/B10875989.png)

![2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B10876011.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876016.png)
